N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with multiple methyl groups and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 5,5,8,8-tetramethyl-6,7-dihydronaphthalene, is prepared through a Diels-Alder reaction involving myrcene and a suitable dienophile, such as 3-methyl-3-penten-2-one, in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxylamine Group: The naphthalene derivative is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
Its hydroxylamine group can interact with biological targets, making it a candidate for drug development, especially in the areas of antimicrobial and anticancer research .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical processes to achieve desired outcomes .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]amine
- **N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydrazine
Uniqueness
Compared to similar compounds, N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties not found in its analogs.
Properties
IUPAC Name |
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSIYLVKCYDJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372667 | |
Record name | GNF-Pf-1049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-31-6 | |
Record name | 1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GNF-Pf-1049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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